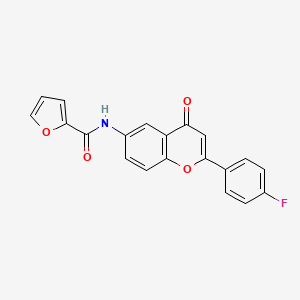
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H12FNO4 and its molecular weight is 349.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of action
For example, chromene derivatives have been reported to exhibit anti-inflammatory, anticancer, and antiviral activities .
Biochemical pathways
Chromene derivatives have been reported to affect various biochemical pathways, including those involved in inflammation and cancer .
Result of action
Based on the biological activities reported for similar compounds, it might have anti-inflammatory, anticancer, or antiviral effects .
生物活性
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the class of chromenone derivatives, characterized by a chromen-4-one core fused with a furan and an amide group. Its molecular formula is C21H15FNO3 with a molecular weight of approximately 360.3 g/mol. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets and pharmacokinetic properties .
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound against various cancer cell lines, including HepG2 (liver), Huh-7 (liver), and MCF-7 (breast cancer) cells. The compound demonstrated significant cytotoxicity, with cell viability percentages indicating strong anti-cancer effects:
| Compound | Cell Line | Cell Viability (%) |
|---|---|---|
| This compound | HepG2 | 33.29 |
| This compound | Huh-7 | 45.09 |
| This compound | MCF-7 | 41.81 |
The structure–activity relationship (SAR) indicates that modifications in substituents on the phenyl ring can enhance anti-cancer activity. Electron-donating groups have been found to increase potency, while bulky substituents may decrease efficacy .
2. Anti-Microbial Activity
The compound also exhibits promising antimicrobial properties. In vitro assays revealed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against various fungal pathogens:
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| E. coli | 10.5 | 280 |
| S. aureus | 13 | 265 |
| Fungal Strains | 12 - 19 | 120.7 - 190 |
The presence of aromatic moieties contributes to the lipophilicity and overall antimicrobial effectiveness of the compound .
The biological activity of this compound is thought to involve interaction with specific molecular targets, including enzymes and receptors that regulate cancer cell proliferation and microbial growth. The precise mechanisms remain an area of ongoing research, but it is hypothesized that the compound may induce apoptosis in cancer cells or disrupt microbial cell wall synthesis in bacteria.
Case Studies and Research Findings
- In Vitro Studies : A study published in MDPI demonstrated that derivatives similar to this compound showed significant anti-cancer activity across multiple cell lines, supporting its potential as a lead compound for further drug development .
- Comparative Analysis : In comparative analyses against standard chemotherapeutic agents like doxorubicin, the compound exhibited lower cell viability percentages, indicating superior efficacy in certain contexts .
- Structural Modifications : Research has indicated that structural modifications can lead to enhanced biological activities, suggesting avenues for future development and optimization of this compound for therapeutic applications .
属性
IUPAC Name |
N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO4/c21-13-5-3-12(4-6-13)19-11-16(23)15-10-14(7-8-17(15)26-19)22-20(24)18-2-1-9-25-18/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGISXMLHZKDLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














